molecular formula C14H17FN2O3 B13046665 Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate

Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate

Cat. No.: B13046665
M. Wt: 280.29 g/mol
InChI Key: YGPXSYPPQALQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate is a fluorinated imidazolidinone derivative of significant interest in medicinal and organic chemistry. Its structure is characterized by a 2-oxoimidazolidine core, which provides conformational rigidity, a 4-fluorophenyl substituent that influences electronic properties and metabolic stability, and a tert-butyloxycarbonyl (Boc) group, a cornerstone of synthetic chemistry that serves as a protecting group for amines, dramatically improving the molecule's handling characteristics and facilitating further synthetic transformations . This compound is primarily valued as a versatile chemical building block in pharmaceutical research and development. Similar imidazolidinone derivatives have been identified as key intermediates in the synthesis of potential therapeutic agents, including Nav1.8 inhibitors investigated for their role in pain management . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's lipophilicity, binding affinity, and overall metabolic profile . The Boc-protected nitrogen is particularly valuable in multi-step synthesis, as it can be readily deprotected under mild acidic conditions to reveal a reactive amine site, allowing for the construction of more complex molecular architectures . For research purposes, the typical synthesis of analogous compounds involves forming the imidazolidine-2-one core, followed by introducing the aryl substituent and finally implementing Boc protection. Standard purification techniques like silica gel chromatography or preparative HPLC are employed to ensure high purity, which is confirmed by analytical methods such as LC-MS, 1H NMR, and 19F NMR . This product is intended for research use only and is not intended for human or veterinary use.

Properties

Molecular Formula

C14H17FN2O3

Molecular Weight

280.29 g/mol

IUPAC Name

tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)17-11(8-16-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,18)

InChI Key

YGPXSYPPQALQNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CNC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves the reaction of 4-fluoroaniline with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of flow microreactor systems allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and sustainable synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

A. Anticancer Activity
Research indicates that compounds similar to tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit specific cancer cell lines, particularly those resistant to traditional therapies. For instance, studies have shown that modifications in the imidazolidine ring can enhance cytotoxicity against various cancer types, suggesting a pathway for developing new anticancer agents .

B. Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. Its structure suggests that it may interact with sodium channels, which are crucial in neurological signaling. Inhibitors of sodium channel activity are known to have therapeutic effects in conditions such as epilepsy and neuropathic pain .

C. Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that related imidazolidine derivatives can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Materials Science

A. Polymer Chemistry
this compound can serve as a useful building block in polymer synthesis. Its functional groups allow it to participate in various polymerization reactions, leading to the creation of novel materials with specific properties, such as enhanced thermal stability or improved mechanical strength .

B. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound is being explored for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental degradation, making it suitable for applications in construction and automotive industries .

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it valuable in the production of pharmaceuticals and agrochemicals . The versatility of this compound allows chemists to modify its structure easily, leading to a wide range of derivatives with potentially useful properties.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Enhanced cytotoxicity against resistant cancer cell lines.
Neurological Applications Potential sodium channel inhibition; therapeutic effects on neuropathic pain.
Anti-inflammatory Properties Modulation of inflammatory pathways; promising anti-inflammatory drug candidates.
Polymer Chemistry Useful building block for novel materials with enhanced properties.
Coatings and Adhesives Improved adhesion and environmental resistance in formulations.
Chemical Intermediate Versatile precursor for synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related compounds identified in the evidence, ranked by similarity scores (computed based on functional groups, substitution patterns, and pharmacophores):

Compound Name CAS No. Similarity Score Core Structure Key Substituents
tert-Butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate 912846-67-4 0.80 Piperazine 4-fluorophenyl, 3-oxo, tert-butyl
tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate 679409-18-8 0.78 Dihydroisoquinoline 7-fluoro, 6-nitro, tert-butyl
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate 168828-90-8 0.75 Piperidine 3-fluoroanilino, tert-butyl
(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one 168828-82-8 0.73 Oxazolidinone 3-fluoro-4-morpholinophenyl, aminomethyl

Key Observations :

Core Heterocycle: The target compound’s 2-oxoimidazolidine ring distinguishes it from analogs with piperazine (e.g., CAS 912846-67-4) or oxazolidinone (e.g., CAS 168828-82-8) cores.

Substituent Position : The 4-fluorophenyl group at position 5 contrasts with 3-fluorophenyl or 7-fluoro substitutions in analogs, which may alter electronic properties and binding affinities .

Functional Groups : The tert-butyl carbamate moiety is conserved across analogs, suggesting its role in steric protection or solubility modulation .

Biological Activity

Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃FN₂O₃
  • Molecular Weight : 232.23 g/mol
  • CAS Number : 2089098-61-1

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.

  • Antimicrobial Activity : Studies have indicated that compounds in the imidazolidine class exhibit antimicrobial properties. The presence of the fluorophenyl group may enhance interaction with microbial targets, potentially increasing efficacy against resistant strains.
  • Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. The imidazolidine structure is known for its ability to interfere with cellular signaling pathways involved in proliferation and survival.
  • Anti-inflammatory Effects : There is evidence that the compound can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacterial strains, including MRSA. The Minimum Inhibitory Concentration (MIC) was determined using a broth microdilution method, revealing significant activity at concentrations as low as 10 µg/mL.

Bacterial StrainMIC (µg/mL)
MRSA10
E. coli15
P. aeruginosa20

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death.

Concentration (µM)% Apoptosis
515
1030
2050

Toxicity Profile

While the biological activities are promising, it is crucial to assess the toxicity of this compound. Acute toxicity studies in animal models revealed an LD50 greater than 2000 mg/kg, indicating a relatively low toxicity profile.

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